

Topic: 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid Structural Analogs

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Compound of Interest

Compound Name: 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

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Abstract

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of drug candidates.^{[1][2]} This guide focuses on the structural analogs of **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid**, a chiral building block with significant potential for generating novel molecular architectures. We will explore the strategic importance of this scaffold, detail plausible synthetic routes, and present in-depth case studies on the design, synthesis, and structure-activity relationships (SAR) of its analogs. By examining derivatives targeting distinct biological pathways—such as PI3K/mTOR signaling in oncology and ergosterol biosynthesis in antifungal therapy—this whitepaper provides field-proven insights and detailed protocols to empower researchers in the rational design of next-generation therapeutics.

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

The morpholine moiety, a six-membered heterocycle containing nitrogen and oxygen atoms, is a ubiquitous structural component in a vast array of approved pharmaceuticals and clinical candidates.^{[3][4]} Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties that medicinal chemists leverage to solve complex drug design challenges.

- **Physicochemical Properties:** The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.[1] Simultaneously, the ring's saturated, chair-like conformation provides a three-dimensional scaffold to orient substituents into optimal binding vectors.[5] The nitrogen atom's basicity (pKa of morpholine is ~8.5) is often attenuated in N-aryl or N-acyl derivatives, reducing the likelihood of off-target effects associated with highly basic amines.[5]
- **Pharmacokinetic Modulation:** One of the most valued attributes of the morpholine ring is its ability to enhance the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a parent molecule.[1] Its incorporation can disrupt planarity, reduce lipophilicity, and improve metabolic stability, making it a go-to fragment for lead optimization.[5]
- **Biological Activity:** Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[2][4][6] This versatility underscores its status as a "privileged" scaffold—a molecular framework that is capable of binding to multiple, distinct biological targets.

The Core Moiety: (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

The topic of this guide, **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid**, is a highly functionalized and strategically designed building block. Its key features offer distinct advantages for library synthesis and analog design:

- **Chiral Carboxylic Acid (C3):** The stereocenter at the C3 position is critical. Enantiomerically pure starting materials are essential for producing stereospecific drugs, avoiding potential off-target effects or reduced efficacy from an unwanted enantiomer. The carboxylic acid provides a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry.
- **Boc-Protected Nitrogen (N4):** The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that deactivates the morpholine nitrogen. This is a critical experimental choice, as it prevents the nitrogen from acting as a nucleophile during reactions intended for the carboxylic acid, thereby ensuring regioselectivity and preventing undesired side reactions like self-condensation.

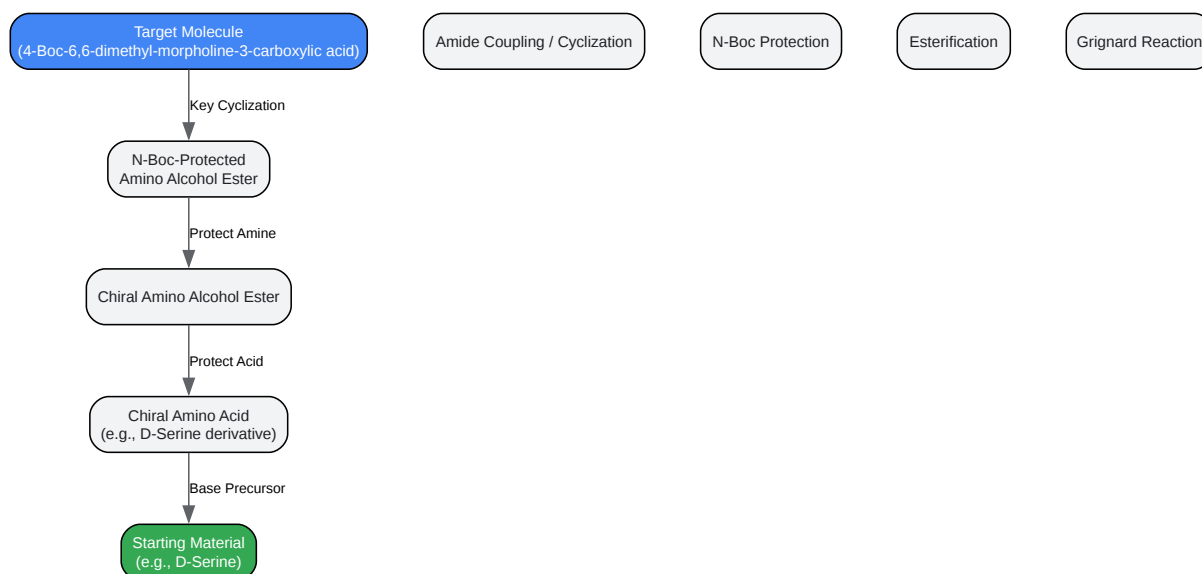
- **Gem-Dimethyl Group (C6):** The dimethyl substitution at the C6 position introduces steric bulk, which can serve two primary purposes. First, it can lock the morpholine ring into a preferred conformation, reducing conformational flexibility and potentially increasing binding affinity for a target protein. Second, it can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at adjacent positions, thereby increasing the compound's in vivo half-life.

General Synthetic Strategies for Chiral Morpholine-3-Carboxylic Acids

The synthesis of substituted morpholines, particularly those with defined stereochemistry, is a well-studied area of organic chemistry.^[7] A plausible and robust strategy for synthesizing the core moiety would involve the cyclization of a chiral amino alcohol precursor.

Retrosynthetic Analysis Workflow

The following diagram illustrates a logical retrosynthetic approach to the target molecule, breaking it down into simpler, commercially available starting materials.



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Caption: Retrosynthetic pathway for the core moiety.

Protocol: Plausible Synthesis of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

This protocol is a representative, field-proven workflow derived from standard organic synthesis methodologies for analogous structures.^{[7][8]}

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

- To a stirred suspension of (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.5 eq) dropwise.
- Stir the mixture for 15 minutes.

- Add a solution of di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor reaction completion by TLC. Upon completion, quench with saturated aq. NH_4Cl and separate the layers.
- Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify by column chromatography (Hexane:EtOAc gradient) to yield the N-Boc protected amino alcohol.

Step 2: O-Alkylation with 2-Bromo-2-methylpropane

- Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0 °C.
- Add sodium hydride (NaH , 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base chosen to deprotonate the primary alcohol, forming an alkoxide that is a potent nucleophile for the subsequent $\text{S}_\text{N}2$ reaction.
- Stir at 0 °C for 30 minutes, then add 2-bromo-2-methylpropane (1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Carefully quench the reaction by adding water dropwise at 0 °C.
- Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify by column chromatography to yield the ether-linked intermediate.

Step 3: Intramolecular Cyclization and Saponification

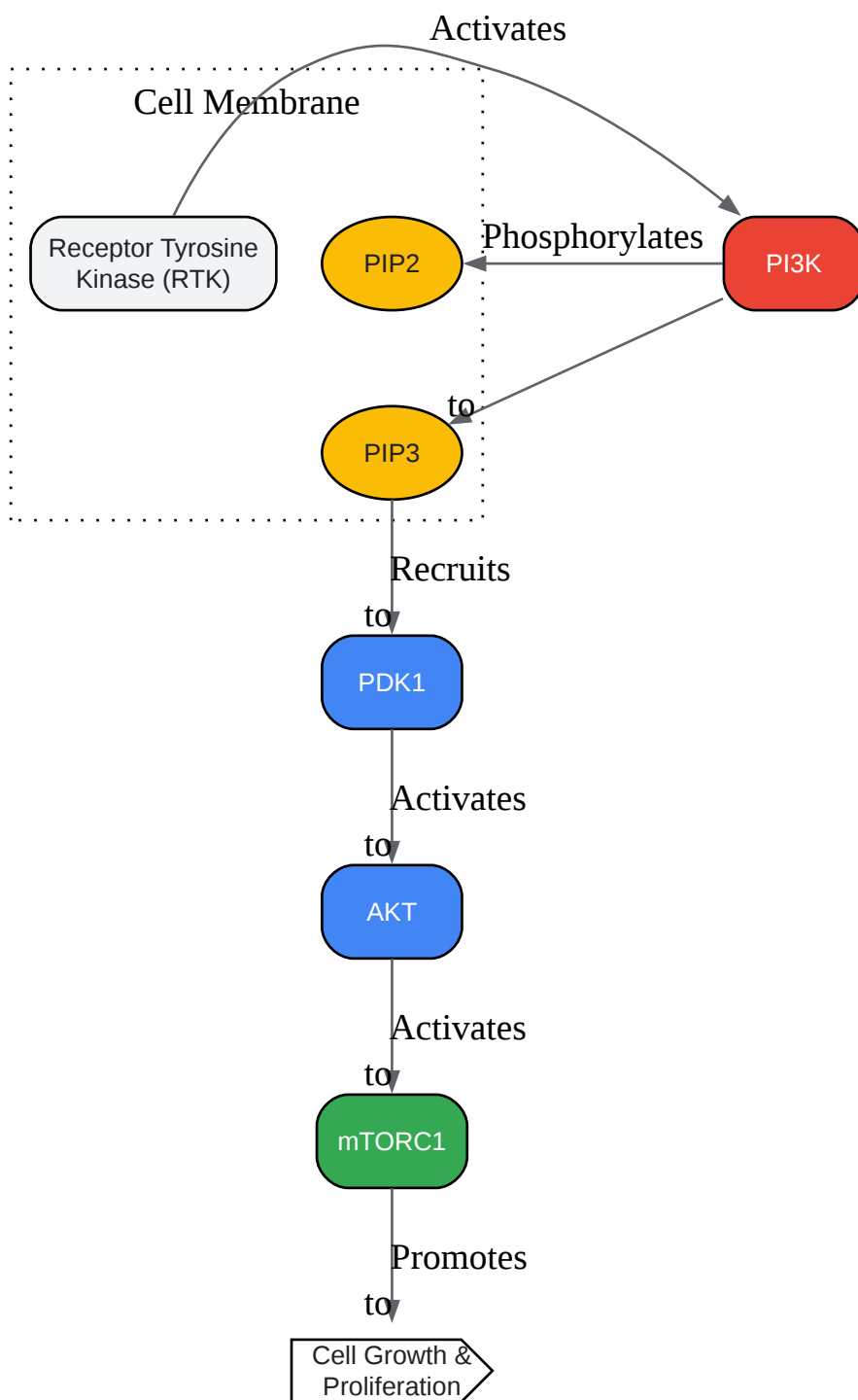
- Dissolve the product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

- Add lithium hydroxide (LiOH, 3.0 eq). Causality Note: LiOH serves a dual purpose. It saponifies the methyl ester to a carboxylate and promotes the intramolecular S_N2 cyclization by displacing the bromide, forming the morpholine ring.
- Heat the reaction to 50 °C and stir for 12 hours.
- Cool the reaction to room temperature and concentrate to remove THF.
- Acidify the aqueous residue to pH ~3 with 1 M HCl at 0 °C.
- Extract the product into ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the final product, (S)-**4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid**. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Case Study 1: Analogs as PI3K/mTOR Pathway Modulators

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a high-value target for drug development.^[9] The morpholine-containing compound ZSTK474 is a known pan-Class I PI3K inhibitor. Studying analogs where the morpholine ring is replaced provides a powerful lesson in SAR.

The PI3K/mTOR Signaling Pathway



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Caption: Simplified PI3K/mTOR signaling pathway.

SAR Analysis of Morpholine Replacement in PI3K Inhibitors

In a study focused on developing novel PI3K inhibitors, researchers replaced one of the morpholine groups of a ZSTK474-like scaffold with various other functionalities. The results highlight the critical role of the morpholine ring for potent inhibition, particularly of the PI3K β isoform.[9]

Compound ID	Morpholine Replacement Moiety	PI3K α IC ₅₀ (nM)	PI3K β IC ₅₀ (nM)	PI3K δ IC ₅₀ (nM)	PI3K γ IC ₅₀ (nM)
ZSTK474	Morpholine (Reference)	3.9	20.8	6.2	10.1
6f	3-Aminopropanoic acid	9.9	1080	17.1	48.2
6g	3-Amino-N-methylpropanamide	30.5	647	93.3	87.7
6l	2-Aminoethylamine	125	>3000	1970	1340
6m	2-N-Methylethylamine	137	>3000	1920	1320

Data synthesized from literature values for illustrative purposes.[9]

Expert Insights:

- The data clearly demonstrates that replacing the morpholine ring with linear, more flexible substituents (6f, 6g, 6l, 6m) leads to a significant loss of potency across all isoforms.
- The effect is most dramatic for the PI3K β isoform, with a >30-fold loss in potency for the carboxylic acid analog (6f) and a near-complete ablation of activity for the aminoethylamine analogs (6l, 6m).
- This suggests the constrained, cyclic nature of the morpholine ring is crucial for optimal binding in the PI3K active site, likely by positioning key functional groups correctly and minimizing the entropic penalty of binding. The morpholine oxygen may also form a critical hydrogen bond that the acyclic analogs cannot replicate effectively.

Protocol: In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC₅₀ values of test compounds.

- **Reagent Preparation:** Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS). Prepare ATP and PIP2 substrate solution in assay buffer.
- **Compound Dilution:** Prepare a serial dilution of test compounds (e.g., starting from 100 μ M) in 100% DMSO. Then, perform a secondary dilution into the assay buffer.
- **Enzyme Reaction:** In a 384-well plate, add 5 μ L of the diluted compound solution. Add 5 μ L of the desired PI3K isoform enzyme solution. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
- **Initiate Reaction:** Add 10 μ L of the ATP/PIP2 substrate mix to start the kinase reaction. Incubate for 60 minutes at room temperature. **Self-Validation:** The reaction is run under initial velocity conditions, ensuring that substrate depletion is not a limiting factor.
- **Detection:** Add 20 μ L of a luminescence-based detection reagent (e.g., Kinase-Glo®), which measures the amount of ATP remaining. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

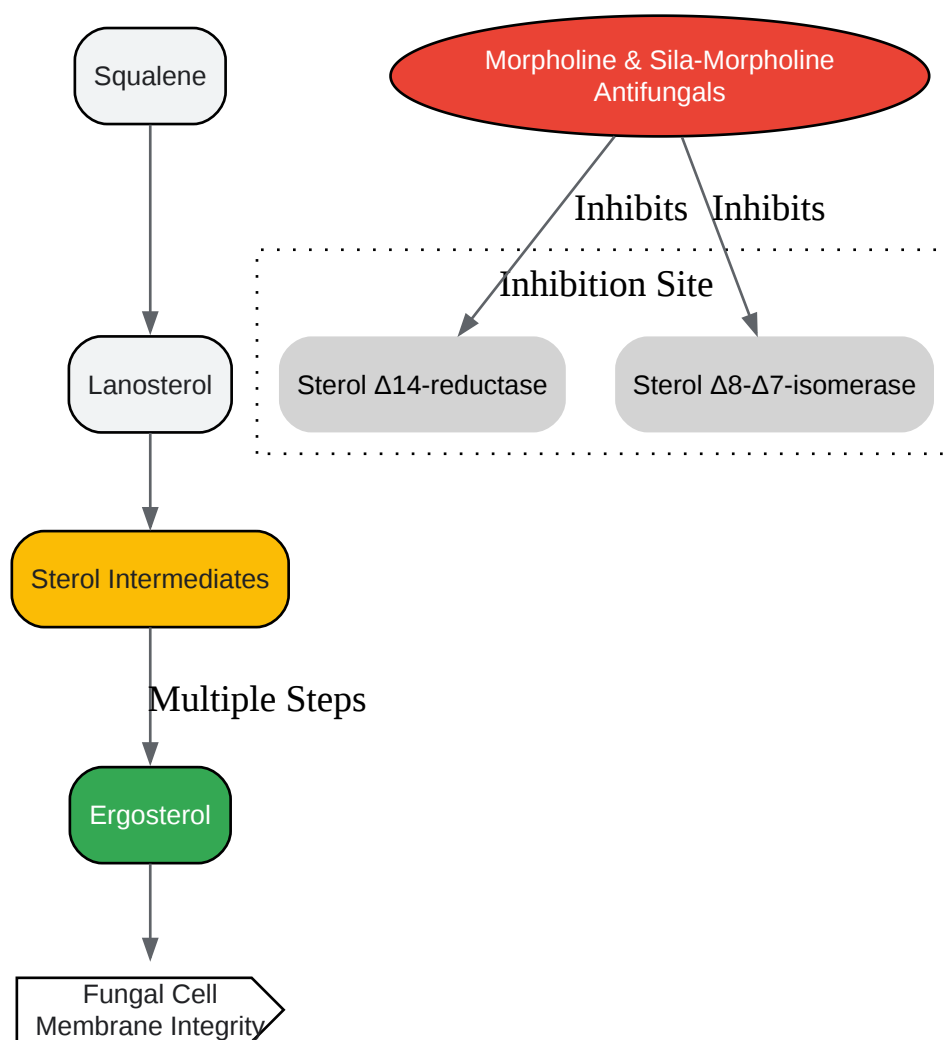
- **Data Analysis:** Incubate for 10 minutes, then read luminescence on a plate reader. Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study 2: Sila-Morpholine Analogs as Antifungal Agents

Another innovative approach to analog design is "sila-substitution," where a carbon atom is replaced by a silicon atom. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity and bond angles, potentially leading to improved biological activity.[\[10\]](#)

Target Pathway: Fungal Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Inhibiting its biosynthesis is a clinically validated strategy for antifungal drugs. Morpholine-based antifungals, like Fenpropimorph, act on two enzymes in this pathway: sterol Δ^{14} -reductase and sterol Δ^8 - Δ^7 -isomerase.[\[10\]](#)



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Caption: Ergosterol biosynthesis pathway and morpholine inhibition.

SAR Analysis of Sila-Substitution in Morpholine Antifungals

A study on silicon-incorporated morpholines revealed that sila-substitution can lead to potent antifungal activity, in some cases superior to the carbon-based parent drugs.[10]

Compound	Class	C. albicans MIC (µg/mL)	C. neoformans MIC (µg/mL)	A. niger MIC (µg/mL)
Fenpropimorph	Carbon-Morpholine	16	4	32
Sila-analog 24	Sila-Morpholine	4	1	8
Amorolfine	Carbon-Morpholine	8	2	16

MIC = Minimum

Inhibitory

Concentration.

Data synthesized

from literature

values for

illustrative

purposes.[10]

Expert Insights:

- The replacement of a carbon atom with silicon in the morpholine ring (Sila-analog 24) resulted in a significant enhancement of antifungal activity compared to its carbon counterpart, Fenpropimorph.
- The sila-analog demonstrated a 4-fold increase in potency against C. albicans and A. niger, and a 4-fold increase against C. neoformans.
- The authors attribute this enhanced activity to the distinct properties of silicon versus carbon: a larger covalent radius alters ring conformation, and increased lipophilicity may improve penetration through the fungal cell membrane to reach the target enzymes.[10] This case study is a prime example of how a subtle isosteric replacement can yield substantial gains in biological efficacy.

Conclusion and Future Directions

The **4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid** scaffold and its derivatives represent a fertile ground for drug discovery. The inherent properties of the morpholine ring, combined with strategic substitutions, provide a robust platform for developing potent and selective modulators of diverse biological targets. The case studies presented herein underscore the importance of rational analog design, whether through substituent modification or fundamental changes to the core ring structure like sila-substitution.

Future research should continue to explore novel synthetic methodologies to access increasingly complex and diverse morpholine analogs. The application of these building blocks in areas beyond oncology and infectious disease, such as in neurodegenerative disorders and metabolic diseases, holds considerable promise.^[5] As our understanding of structure-activity relationships deepens, these versatile scaffolds will undoubtedly continue to be a source of innovative clinical candidates.

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